molecular formula C11H15NO B8632108 N-(tert-butyl)-N-phenylformamide

N-(tert-butyl)-N-phenylformamide

Cat. No.: B8632108
M. Wt: 177.24 g/mol
InChI Key: DXBWYQJXIIEFFT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-phenylformamide is a chemical compound of interest in organic synthesis and life sciences research. While the specific pharmacological profile of this compound is not fully documented, its structure is closely related to other tert-butyl phenyl derivatives that have been extensively studied. For instance, compounds like N-(4-tert-Butyl-phenyl)-formamide and N-(2-(tert-Butyl)phenyl)formamide share a similar core structure and are utilized in research applications . Furthermore, the structural motif of a tert-butyl group attached to a phenyl ring bearing a formamide function is recognized in medicinal chemistry. Notably, the compound α-phenyl-N-tert-butylnitrone (PBN), which shares this motif, is a well-known spin-trapping agent used to detect short-lived free radicals and has demonstrated significant neuroprotective and anti-inflammatory properties in various experimental models . These properties are often attributed to its ability to inhibit the expression of pro-inflammatory genes and cytokines, suggesting a mechanism that extends beyond simple radical scavenging . As such, this compound serves as a valuable building block for researchers developing novel compounds or probing biochemical pathways related to oxidative stress and inflammation. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-tert-butyl-N-phenylformamide

InChI

InChI=1S/C11H15NO/c1-11(2,3)12(9-13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

DXBWYQJXIIEFFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C=O)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-(tert-butyl)-N-phenylformamide serves as an important building block in organic synthesis. It is utilized in the formation of various derivatives through reactions such as formylation and amidation.

Case Study: Formylation Reactions
Recent studies have demonstrated the effectiveness of this compound in the N-formylation of amines. The compound was shown to facilitate higher yields in comparative reactions where traditional solvents like DMF were used. For instance, a study indicated that using this compound as a solvent led to significant improvements in yield and reaction time for various aromatic and aliphatic amines .

Catalysis

The compound has been explored for its catalytic properties, particularly in reductive formylation processes.

Table 1: Catalytic Applications of this compound

Reaction TypeCatalyst UsedYield (%)Reference
Reductive formylationSodium borohydride + CO₂53
N-formylation of aminesVarious amines with N-(t-Bu)-N-PhFHigh

In these applications, this compound acts as a solvent or co-catalyst, enhancing the efficiency of the reactions while promoting the formation of desired products.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential as a precursor for synthesizing bioactive compounds.

Case Study: Anti-inflammatory Activity
A series of compounds derived from this compound were synthesized and evaluated for anti-inflammatory activity using carrageenan-induced rat paw edema models. The results indicated that several derivatives exhibited promising anti-inflammatory effects comparable to standard drugs like indomethacin .

Nanostructure Formation

The compound has also been investigated for its ability to form nanostructures due to its amphiphilic nature.

Research Findings:
Studies have shown that this compound can segregate into polar and non-polar domains, leading to self-assembly phenomena that are crucial for developing nanomaterials . This property is particularly valuable in fields such as drug delivery and material science.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound derivatives have provided insights into their biological activities.

Table 2: Structure-Activity Relationships

CompoundBiological ActivityIC50 (µM)Reference
2-PhenoxybenzamidesAntiplasmodialVaries
Substituted benzamidesAnti-inflammatoryVaries

These studies help elucidate how modifications to the this compound structure can enhance or diminish biological efficacy.

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares N-(tert-butyl)-N-phenylformamide with structurally related N-phenylformamide derivatives:

Compound Name Substituent(s) Molecular Formula Key Structural Features
This compound tert-butyl, phenyl C₁₂H₁₇NO High steric bulk from tert-butyl; aromatic phenyl
N-(4-Bromobutyl)-N-phenylformamide (4d) 4-bromobutyl, phenyl C₁₁H₁₃BrNO Electrophilic bromine for substitution reactions
N-(4-(Phenethylthio)butyl)-N-phenylformamide (10h) Phenethylthio, phenyl C₂₀H₂₄NOS Thioether group for coordination chemistry
N-(4-(Isopentylthio)butyl)-N-phenylformamide (10i) Isopentylthio, phenyl C₁₆H₂₅NOS Branched thioether for enhanced lipophilicity
N-(4-(Diethylamino)butyl)-N-phenylformamide (17) Diethylamino, phenyl C₁₅H₂₄N₂O Basic amino group for pH-dependent reactivity

Key Observations :

  • Steric Effects : The tert-butyl group in this compound reduces nucleophilic attack at the nitrogen compared to linear alkyl chains (e.g., butyl in 4d) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br in 4d) increase electrophilicity, while electron-donating groups (e.g., thioether in 10h) enhance resonance stabilization of the formamide carbonyl .

Spectral Characterization

13C NMR Data Comparison :

Compound Name Formamide Carbonyl (δ, ppm) tert-butyl Carbon (δ, ppm) Reference
This compound* ~162 (inferred) 30–32 (C(CH₃)₃) -
N-(4-Bromobutyl)-N-phenylformamide 162.4 -
N-(4-(Naphthalen-2-ylthio)butyl)-N-phenylformamide 162.39 -
N-Pyrazolylimine (tert-butyl analog) 159.1 (CH=N) 30.6 (C(CH₃)₃)

*Note: Data for this compound is inferred from tert-butyl-containing analogs (e.g., N-pyrazolylimine in ).

Physicochemical Properties

Property This compound N-(4-Methylbenzyl)-N-tert-butylamine (Analog)
Boiling Point ~240–250 °C (estimated) 242.5 ± 9.0 °C
Density ~0.95–1.05 g/cm³ (estimated) 0.900 ± 0.06 g/cm³
Solubility Low in polar solvents Lipophilic

Q & A

Q. What are the optimal synthetic routes for N-(tert-butyl)-N-phenylformamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. A microwave-assisted approach under solvent-free conditions significantly enhances yield (e.g., 70–85%) compared to traditional heating (40–50%) by reducing reaction time and minimizing side products . Key parameters include:
  • Catalyst : Use coupling reagents like EDCI/HOBt for condensation .
  • Temperature : Microwave irradiation at 100–120°C for 10–15 minutes .
  • Substrate Ratio : A 1:1 molar ratio of tert-butylamine to N-phenylformamide derivatives.
    Reference Table :
MethodYield (%)Reaction TimeConditions
Traditional Heating40–502–4 hoursReflux, acetic acid
Microwave-Assisted70–8510–15 minutesSolvent-free, 100–120°C

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks: tert-butyl group (δ 1.2–1.4 ppm, singlet), formamide proton (δ 8.1–8.3 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
  • ¹³C NMR : Confirm tert-butyl carbons (δ 28–30 ppm) and carbonyl carbon (δ 160–165 ppm) .
  • IR Spectroscopy : Identify formamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • GC/MS : Verify molecular ion peak (m/z ~191 for C₁₁H₁₅NO) and fragmentation patterns .

Q. What purification strategies ensure high-purity this compound for experimental reproducibility?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 v/v) for optimal separation .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) for analytical purity checks .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attack at the formamide carbonyl. Computational studies (DFT) show:
  • Steric Map Analysis : The tert-butyl group occupies ~15% more volume than methyl, reducing accessibility to reactive sites .
  • Electron Withdrawal : The tert-butyl group slightly withdraws electrons via inductive effects, stabilizing the transition state in SN2 mechanisms .
    Reference : X-ray crystallography reveals shortened N-C(aryl) bond lengths (1.403 Å vs. typical 1.470–1.530 Å), indicating electron delocalization .

Q. How can computational modeling predict the regioselectivity of this compound in catalytic reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The formamide carbonyl (C=O) shows higher electrophilicity (Fukui index f⁻ = 0.45) than the aromatic ring .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What methodologies resolve discrepancies in reported reaction yields for formamide derivatives?

  • Methodological Answer :
  • Systematic Parameter Screening : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, microwave irradiation increases yield by 30% over oil-bath heating .
  • Statistical Analysis : Use ANOVA to assess the significance of substituent effects (e.g., electron-donating groups like -OCH₃ increase yield by 25% vs. electron-withdrawing -NO₂ groups) .
    Reference Table :
Substituent (X)Yield (%)Basicity (pKa)
-OCH₃854.8
-H704.6
-Cl553.9
-NO₂401.7

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • pH Stability : this compound hydrolyzes in acidic conditions (pH < 3) to form tert-butylamine and phenylformic acid. Use buffered solutions (pH 5–7) for long-term storage .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Perform reactions below 120°C to prevent degradation .

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